2-(4-(pyridine-3-sulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(4-(pyridine-3-sulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a sulfonamide group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(pyridine-3-sulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the pyridine-3-sulfonamide derivative This can be achieved through the reaction of pyridine-3-sulfonyl chloride with an appropriate amine under basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The pyridine ring can be reduced to form pyridine derivatives.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced pyridine derivatives.
Substitution: : Various substituted pyridine-3-sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has potential applications in studying enzyme inhibition and receptor binding. Its sulfonamide group can interact with various biological targets, making it useful in drug discovery.
Medicine
In medicine, this compound may have therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating various conditions, such as inflammation or infection.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 2-(4-(pyridine-3-sulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The thiophene ring can also play a role in the compound's biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(4-(pyridine-3-sulfonamido)phenyl)acetamide
N-(thiophen-2-ylmethyl)acetamide
Pyridine-3-sulfonamide derivatives
Uniqueness
2-(4-(pyridine-3-sulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is unique due to its combination of the pyridine, sulfonamide, and thiophene moieties. This combination provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2-[4-(pyridin-3-ylsulfonylamino)phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-18(20-12-16-3-2-10-25-16)11-14-5-7-15(8-6-14)21-26(23,24)17-4-1-9-19-13-17/h1-10,13,21H,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNXZUKSPIGOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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